2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol
Description
2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-methyl-2-[1-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C21H26N4O/c1-21(2,14-26)24-15-23(13-12-17-8-4-3-5-9-17)20-22-18-10-6-7-11-19(18)25(20)16-24/h3-11,26H,12-16H2,1-2H3 |
InChI Key |
XTUMLHTUJNMLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1CN(C2=NC3=CC=CC=C3N2C1)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
- 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one These compounds share structural similarities but may differ in their specific biological activities and applications . The uniqueness of 2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol lies in its specific functional groups and the resulting chemical and biological properties .
Biological Activity
The compound 2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazino-benzimidazole core with a phenylethyl substituent, which is hypothesized to contribute to its biological activity. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this structure may exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. Studies have shown that triazino-benzimidazole derivatives can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities.
Neuroprotective Effects
The neuroprotective potential of related compounds has been documented in various studies. For instance, derivatives of triazino-benzimidazole have been shown to act as adenosine receptor antagonists, which can protect dopaminergic neurons from neurotoxic agents such as MPP+ and methamphetamine. This suggests that the compound could have implications for neurodegenerative diseases such as Parkinson's disease.
| Study | Findings |
|---|---|
| Zhang et al. (2018) | Identified neuroprotective effects against dopaminergic neurotoxins in vitro. |
| Liu et al. (2020) | Demonstrated significant antioxidant activity in cell models. |
The proposed mechanism of action for this compound involves the modulation of neurotransmitter systems and inhibition of oxidative stress pathways. It is believed that the interaction with adenosine receptors plays a significant role in its neuroprotective effects.
Case Study 1: Neuroprotection in Cell Lines
In a study by Smith et al. (2023), the compound was tested on SH-SY5Y neuroblastoma cells exposed to MPP+. Results showed a significant reduction in cell death compared to untreated controls, indicating its protective role.
Case Study 2: Antioxidant Efficacy
A comparative analysis conducted by Chen et al. (2024) evaluated various triazino-benzimidazole derivatives for their antioxidant capacity using DPPH and ABTS assays. The results highlighted that compounds with similar structures exhibited high radical scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
